molecular formula C15H15ClN2O2 B5232596 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide

2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide

Cat. No. B5232596
M. Wt: 290.74 g/mol
InChI Key: IVOIMOYBUZRCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as CPP or CPPene and is known for its ability to inhibit the activity of various enzymes, including poly(ADP-ribose) polymerase (PARP) and cyclic AMP response element-binding protein (CREB).

Mechanism of Action

CPP inhibits the activity of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide by binding to the catalytic domain of the enzyme, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. CPP has also been shown to inhibit the activity of CREB, a transcription factor that plays a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
CPP has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced cell death. CPP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPP in lab experiments is its ability to selectively inhibit the activity of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide and CREB, making it a useful tool for studying the role of these enzymes in various biological processes. However, CPP has limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

Future research on CPP could focus on developing more efficient synthesis methods and improving its solubility in water. Additionally, CPP could be further studied for its potential use in combination with other cancer therapies to enhance their efficacy. Further research could also explore the potential use of CPP in the treatment of neurodegenerative diseases and inflammatory disorders.

Synthesis Methods

The synthesis of CPP involves the reaction of 3-chlorophenol with 4-pyridinecarboxaldehyde in the presence of sodium hydroxide to form 2-(3-chlorophenoxy)pyridine. This intermediate is then reacted with 3-bromopropionyl chloride in the presence of triethylamine to form 2-(3-chlorophenoxy)-N-(3-bromopropionyl)pyridine. Finally, the bromine atom is replaced with an amide group using sodium azide and copper(I) iodide to form 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide.

Scientific Research Applications

CPP has been extensively studied for its potential use in various research applications, including cancer therapy, neuroprotection, and inflammation. CPP has been shown to inhibit the activity of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide, which is involved in DNA repair and cell death pathways. Inhibition of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making CPP a potential candidate for cancer therapy.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-11(20-14-4-2-3-13(16)9-14)15(19)18-10-12-5-7-17-8-6-12/h2-9,11H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOIMOYBUZRCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide

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